4-Cyclopropoxy-2,6-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2,6-difluorobenzonitrile is an organic compound with the molecular formula C10H7F2NO It is a derivative of benzonitrile, characterized by the presence of cyclopropoxy and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2,6-difluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with cyclopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2,6-difluorobenzonitrile, a precursor to this compound, involves the fluorination of 2,6-dichlorobenzonitrile using sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is conducted at temperatures ranging from 170 to 250°C under normal pressure .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Cyclopropoxy-2,6-difluorobenzonitrile has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: A precursor to 4-Cyclopropoxy-2,6-difluorobenzonitrile, used in the synthesis of various organic compounds.
4-Cyclopropoxybenzonitrile: Lacks the difluoro substituents, resulting in different chemical properties and reactivity.
2,6-Dichlorobenzonitrile: Used in the industrial production of 2,6-difluorobenzonitrile, with different halogen substituents affecting its reactivity.
Uniqueness
This compound is unique due to the presence of both cyclopropoxy and difluoro substituents, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features make it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates .
Properties
Molecular Formula |
C10H7F2NO |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H7F2NO/c11-9-3-7(14-6-1-2-6)4-10(12)8(9)5-13/h3-4,6H,1-2H2 |
InChI Key |
WXETZDTYAAPOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C(=C2)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.